3-Methylquinoline-2-carboxamide
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Overview
Description
3-Methylquinoline-2-carboxamide is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their broad spectrum of biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a carboxamide group at the 2-position and a methyl group at the 3-position of the quinoline ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylquinoline-2-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with carbonyl compounds. For instance, the Doebner–von Miller reaction is a classical method used for the construction of quinoline derivatives. This reaction involves the condensation of aniline with aldehydes or ketones in the presence of an acid catalyst .
Another method involves the use of transition metal-catalyzed reactions. For example, the cyclization of 2-aminobenzyl alcohol with acetic anhydride in the presence of a palladium catalyst can yield quinoline derivatives . Additionally, green chemistry approaches, such as the use of ionic liquids and ultrasound irradiation, have been employed to synthesize quinoline derivatives under milder conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Methylquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinoline-2-carboxylic acid derivatives, amine-substituted quinolines, and various functionalized quinoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Methylquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives have been shown to inhibit protein kinases, which are key regulators of cell survival and proliferation . The compound can induce apoptosis in cancer cells by down-regulating anti-apoptotic proteins (e.g., Bcl-2) and up-regulating pro-apoptotic proteins (e.g., Bax, Caspase-3) . Additionally, the compound may interfere with DNA replication and repair processes, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxamide: Lacks the methyl group at the 3-position, which may affect its biological activity and chemical reactivity.
3-Methylquinoline: Lacks the carboxamide group at the 2-position, which may reduce its potential as a therapeutic agent.
2-Methylquinoline-3-carboxamide: Has the carboxamide group at the 3-position and the methyl group at the 2-position, which may result in different biological activities.
Uniqueness
3-Methylquinoline-2-carboxamide is unique due to the presence of both the carboxamide group at the 2-position and the methyl group at the 3-position. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-methylquinoline-2-carboxamide |
InChI |
InChI=1S/C11H10N2O/c1-7-6-8-4-2-3-5-9(8)13-10(7)11(12)14/h2-6H,1H3,(H2,12,14) |
InChI Key |
NAPDKTUDRGFDBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1C(=O)N |
Origin of Product |
United States |
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